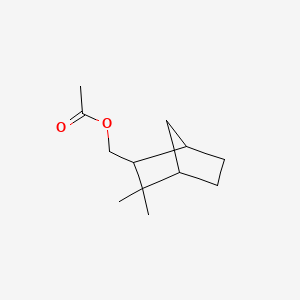
2-Methyl-1,4-dioxacycloheptadecane-5,17-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,4-dioxacycloheptadecane-5,17-dione typically involves the cyclization of long-chain dicarboxylic acids with ethylene glycol. The reaction is usually carried out under acidic conditions to facilitate the formation of the macrocyclic lactone .
Industrial Production Methods: In industrial settings, the production of this compound is often achieved through the esterification of dicarboxylic acids followed by cyclization. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-1,4-dioxacycloheptadecane-5,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
2-Methyl-1,4-dioxacycloheptadecane-5,17-dione has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of macrocyclic lactones.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,4-dioxacycloheptadecane-5,17-dione primarily involves its interaction with olfactory receptors, which are responsible for detecting musk-like odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic scent .
Comparación Con Compuestos Similares
1,4-Dioxacycloheptadecane-5,17-dione: Similar in structure but lacks the methyl group.
Globalide: Another macrocyclic lactone with a similar musk-like odor.
Habanolide: A cyclic aliphatic ester with comparable olfactory properties.
Uniqueness: 2-Methyl-1,4-dioxacycloheptadecane-5,17-dione stands out due to its specific molecular structure, which imparts a unique balance of volatility and stability, making it highly desirable in the fragrance industry .
Propiedades
Número CAS |
79064-89-4 |
|---|---|
Fórmula molecular |
C16H28O4 |
Peso molecular |
284.39 g/mol |
Nombre IUPAC |
2-methyl-1,4-dioxacycloheptadecane-5,17-dione |
InChI |
InChI=1S/C16H28O4/c1-14-13-19-15(17)11-9-7-5-3-2-4-6-8-10-12-16(18)20-14/h14H,2-13H2,1H3 |
Clave InChI |
USHSNNWMZKDOIC-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(=O)CCCCCCCCCCCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


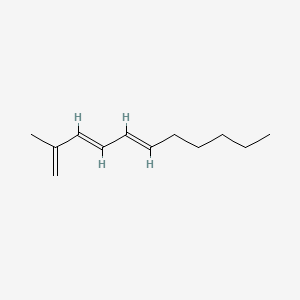
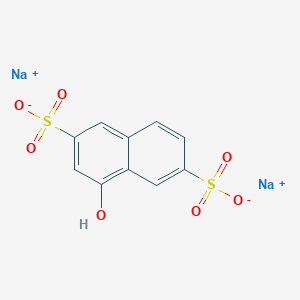


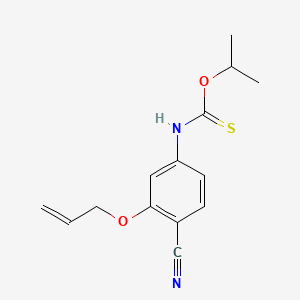
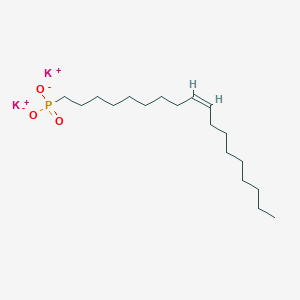
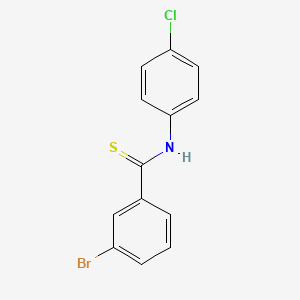
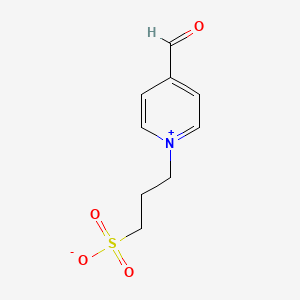

![[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid](/img/structure/B12669955.png)



